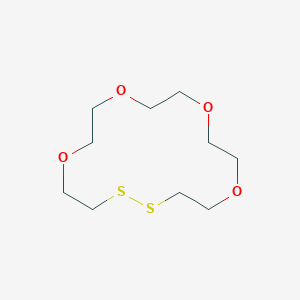
1,8,11,14-Tetraoxa-4,5-dithiacyclohexadecane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,8,11,14-Tetraoxa-4,5-dithiacyclohexadecane is a chemical compound with the molecular formula C₁₀H₂₀O₄S₂ It is a cyclic compound containing both oxygen and sulfur atoms within its ring structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,8,11,14-Tetraoxa-4,5-dithiacyclohexadecane typically involves the cyclization of appropriate diols and dithiols under specific reaction conditions. One common method involves the reaction of 1,8-dihydroxy-3,6-dithiaoctane with ethylene glycol in the presence of a strong acid catalyst. The reaction is carried out under reflux conditions to facilitate the formation of the cyclic structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1,8,11,14-Tetraoxa-4,5-dithiacyclohexadecane undergoes various chemical reactions, including:
Oxidation: The sulfur atoms in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or other reduced sulfur species.
Substitution: The oxygen and sulfur atoms can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids. The reactions are typically carried out under mild conditions to prevent over-oxidation.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used. The reactions are conducted under anhydrous conditions to prevent side reactions.
Substitution: Nucleophiles such as alkoxides or thiolates are used in substitution reactions. The reactions are often carried out in polar aprotic solvents to enhance reactivity.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and reduced sulfur species.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1,8,11,14-Tetraoxa-4,5-dithiacyclohexadecane has several scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with metal ions.
Industry: Utilized as a stabilizer in polymer formulations and as an additive in lubricants to enhance their performance.
Mécanisme D'action
The mechanism of action of 1,8,11,14-Tetraoxa-4,5-dithiacyclohexadecane involves its ability to interact with metal ions and other molecular targets. The oxygen and sulfur atoms in the compound can coordinate with metal ions, forming stable complexes. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects. Additionally, the compound’s ability to undergo oxidation and reduction reactions allows it to participate in redox processes within cells.
Comparaison Avec Des Composés Similaires
1,8,11,14-Tetraoxa-4,5-dithiacyclohexadecane can be compared with other similar compounds, such as:
1,4,7,10-Tetraoxa-13,16-dithiacyclooctadecane: Similar structure but with a different ring size.
1,5,9,13-Tetraoxa-2,6-dithiacyclotetradecane: Contains a different arrangement of oxygen and sulfur atoms.
1,4,7,10,13,16-Hexaoxa-2,5-dithiacyclooctadecane: Contains additional oxygen atoms in the ring structure.
The uniqueness of this compound lies in its specific ring size and the arrangement of oxygen and sulfur atoms, which confer distinct chemical properties and reactivity.
Propriétés
Numéro CAS |
89141-21-9 |
|---|---|
Formule moléculaire |
C10H20O4S2 |
Poids moléculaire |
268.4 g/mol |
Nom IUPAC |
1,8,11,14-tetraoxa-4,5-dithiacyclohexadecane |
InChI |
InChI=1S/C10H20O4S2/c1-2-12-4-6-14-8-10-16-15-9-7-13-5-3-11-1/h1-10H2 |
Clé InChI |
LGJPORWHNSJRQX-UHFFFAOYSA-N |
SMILES canonique |
C1COCCOCCSSCCOCCO1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















